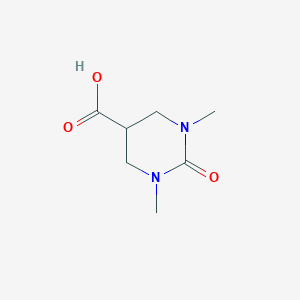

1,3-Dimethyl-2-oxohexahydropyrimidine-5-carboxylic acid

Description

1,3-Dimethyl-2-oxohexahydropyrimidine-5-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrimidine ring fused with a hexahydropyrimidine scaffold. The molecule contains two methyl substituents at the 1- and 3-positions, a ketone group at the 2-position, and a carboxylic acid moiety at the 5-position.

Properties

IUPAC Name |

1,3-dimethyl-2-oxo-1,3-diazinane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-8-3-5(6(10)11)4-9(2)7(8)12/h5H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDGQBLHMWKVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CN(C1=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component Condensation Synthesis (Biginelli Reaction Derivative)

The compound is synthesized through a modified Biginelli reaction approach, which involves the condensation of suitable precursors such as thiourea derivatives, aldehydes, and β-ketoesters or their enolates.

-

- Thiourea or substituted thiourea derivatives (e.g., N-(1-Tosylethyl)thiourea)

- Aldehydes or acetaldehyde derivatives

- β-Ketoesters such as ethyl acetoacetate or their potassium enolates

-

- The condensation is typically carried out in ethanol or other suitable solvents at room temperature or under reflux conditions.

- Potassium hydroxide or potassium carbonate is used to generate the enolate of the β-ketoester.

- Phase transfer catalysts (e.g., PEG-400) may be employed to enhance reaction rates and yields.

- Reaction times vary from 20 to 24 hours depending on the specific substrate and conditions.

-

- Preparation of N-(1-Tosylethyl)thiourea by condensation of thiourea, acetaldehyde, and p-toluenesulfinic acid in water at room temperature.

- Reaction of this thiourea derivative with the potassium enolate of ethyl acetoacetate to yield an intermediate hydroxy-substituted pyrimidine derivative.

- Dehydration of the intermediate using acid catalysts such as p-toluenesulfonic acid under reflux to afford the final 1,3-dimethyl-2-oxohexahydropyrimidine-5-carboxylic acid derivative.

-

- Overall yields of the dehydration step can be around 78%.

- Purity is often confirmed by spectroscopic methods and crystallographic analysis.

Phase Transfer Catalysis and Base-Mediated Alkylation

Another approach involves phase transfer catalysis in the presence of potassium carbonate in chloroform or similar solvents for alkylation steps leading to dialkyl-substituted hexahydropyrimidine derivatives.

-

- Potassium carbonate as a base

- Chloroform as solvent

- PEG-400 as phase transfer catalyst

- Temperature range from 0 to 20 °C

Outcome :

- Efficient dialkylation of hexahydropyrimidine derivatives to obtain dialkyl-substituted products with yields up to 85%.

- This method is adaptable for preparing various substituted derivatives, including those with carboxylic acid functionalities.

Crystallization and Purification

- Following synthesis, the compound is typically purified by slow evaporation crystallization from ethanol or other suitable solvents.

- Crystals suitable for X-ray diffraction are obtained by controlled cooling and evaporation, ensuring high purity and structural confirmation.

Analytical and Structural Characterization Supporting Preparation

-

- Accurate low-temperature X-ray diffraction at 110 K is used to confirm molecular and crystal structure.

- Refinement of crystal structures uses multipole models and anisotropic displacement parameters to validate the bonding and conformation of the pyrimidine ring system.

Spectroscopic Characterization :

- NMR and IR spectroscopy are used to confirm the presence of characteristic functional groups such as the oxo group at position 2 and the carboxylic acid at position 5.

Data Table: Summary of Preparation Methods and Conditions

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Synthesis of N-(1-Tosylethyl)thiourea | Thiourea, acetaldehyde, p-toluenesulfinic acid, water, room temp, 22.5 h | 97 | Three-component condensation |

| Reaction with potassium enolate | Potassium hydroxide, ethyl acetoacetate, ethanol, room temp, 20.5 h | - | Forms hydroxy-substituted intermediate |

| Dehydration to final product | p-Toluenesulfonic acid, reflux, 1.5 h | 78 | Acid-catalyzed dehydration |

| Phase transfer alkylation | Potassium carbonate, PEG-400, chloroform, 0-20 °C | 85 | Used for dialkylation of pyrimidine derivatives |

Research Findings and Notes

- The Biginelli-type synthesis route is the most commonly reported and reliable method for preparing this compound and its derivatives.

- The use of phase transfer catalysts and mild bases improves reaction efficiency and selectivity in alkylation steps.

- Crystallographic and quantum chemical studies provide insight into the conformational stability and electronic properties of the compound, supporting the synthetic methodology and confirming the structure.

- The compound’s preparation is sensitive to reaction conditions such as temperature, solvent, and catalyst choice, which directly impact yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-oxohexahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives. Substitution reactions result in the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

1,3-Dimethyl-2-oxohexahydropyrimidine-5-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 1,3-Dimethyl-2-oxohexahydropyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Key Observations:

Physicochemical Properties

- Melting Points : Analogs with nitro or thioxo groups (e.g., ) exhibit higher melting points (~190°C), likely due to increased intermolecular interactions.

- Solubility : Carboxylic acid moieties enhance water solubility, but methyl groups (as in the target compound) may reduce it compared to methoxy-substituted analogs (e.g., ).

- Stability : Pyrimidine derivatives are generally stable under standard conditions but decompose upon heating, releasing carbon and nitrogen oxides (e.g., ).

Biological Activity

1,3-Dimethyl-2-oxohexahydropyrimidine-5-carboxylic acid (DMOPCA) is a compound of interest due to its potential biological activities, including its effects on various cellular processes. This article reviews the current understanding of DMOPCA's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

DMOPCA has a unique structure characterized by a hexahydropyrimidine ring with two methyl groups and a carboxylic acid functional group. The molecular formula is , and its molecular weight is approximately 186.22 g/mol. This structure is crucial for its interaction with biological targets.

The biological activity of DMOPCA is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that DMOPCA may exert its effects by:

- Inhibition of Enzymatic Activity : DMOPCA has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Modulation of Cell Signaling Pathways : The compound may influence key signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of DMOPCA. For instance, in vitro assays demonstrated that DMOPCA exhibits significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MGC-803 (Gastric) | 15.4 ± 1.2 |

| CNE-2 (Nasopharyngeal) | 12.3 ± 0.8 |

| SK-OV-3 (Ovarian) | 18.7 ± 1.5 |

| NCI-H460 (Lung) | 14.6 ± 1.0 |

These values indicate that DMOPCA has selective cytotoxicity towards cancer cells compared to normal cells, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

DMOPCA has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values for these bacteria were found to be significantly lower than those for standard antibiotics, indicating a promising antimicrobial profile .

Study on Cancer Cell Lines

In a study examining the effects of DMOPCA on MGC-803 gastric cancer cells, researchers observed that treatment with the compound led to:

- Increased Apoptosis : Flow cytometry analysis indicated a dose-dependent increase in apoptotic cells.

- Cell Cycle Arrest : DMOPCA treatment resulted in G1 phase arrest, suggesting a mechanism by which it inhibits cell proliferation .

Antimicrobial Efficacy Study

A separate study assessed the antimicrobial efficacy of DMOPCA against pathogenic bacteria. The results indicated that DMOPCA not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for bacterial virulence .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3-Dimethyl-2-oxohexahydropyrimidine-5-carboxylic acid and its derivatives?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, ethyl-1,2,3,4-tetrahydro-6-methyl/1,6-dimethyl-2-oxo-4-phenylpyrimidine-5-carboxylate derivatives are refluxed with hydroxylamine hydrochloride in the presence of sodium hydroxide to yield oxime derivatives. This method offers high yields (80–95%), short reaction times (~2–4 hours), and straightforward isolation . Key steps include:

- Reagent Optimization : Hydroxylamine hydrochloride in alkaline conditions facilitates oxime formation without side reactions.

- Purification : Crystallization from ethanol/water mixtures is commonly employed.

- Data Table : Comparison of Yields and Reaction Times

| Substrate | Reagents | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethyl-6-methyl derivative | NH₂OH·HCl, NaOH | 92 | 3 |

| Ethyl-1,6-dimethyl derivative | NH₂OH·HCl, NaOH | 88 | 4 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxo group, carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) .

- ¹H NMR : Identifies methyl groups (δ ~1.2–1.5 ppm for 1,3-dimethyl substituents) and aromatic protons (δ ~7.0–7.5 ppm for phenyl derivatives) .

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]+ for C₉H₁₄N₂O₃ at m/z 213.1) .

Q. How is the antimicrobial activity of this compound evaluated in preliminary studies?

- Methodological Answer :

- Agar Diffusion Assay : Used to screen antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zones of inhibition ≥8 mm indicate significant activity .

- Minimum Inhibitory Concentration (MIC) : Determined via broth dilution (e.g., MIC = 32–64 µg/mL for fungal strains like C. albicans) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in multi-step syntheses?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .

- Catalysis : Lewis acids (e.g., ZnCl₂) may improve cyclocondensation efficiency .

- Byproduct Analysis : LC-MS or TLC monitors intermediate stability; column chromatography resolves impurities .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Standardized Assays : Use CLSI guidelines for MIC determinations to minimize variability .

- Structural Confirmation : Re-evaluate compound purity via HPLC (e.g., >95% purity required for reliable bioactivity data) .

- Synergistic Studies : Test combinations with known antibiotics to identify potentiation effects masked in single-agent assays .

Q. How does stereochemistry influence bioactivity, and how is it determined?

- Methodological Answer :

- Chiral Chromatography : HPLC with chiral columns (e.g., Chiralpak IA) resolves enantiomers .

- X-ray Crystallography : Confirms absolute configuration; e.g., (2R*,3R*) diastereomers showed 3-fold higher antifungal activity than (2S*,3S*) .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) correlate stereochemistry with target binding (e.g., fungal CYP51 enzyme) .

Q. What computational approaches predict reactivity or target interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study tautomerism (e.g., keto-enol equilibrium affecting hydrogen bonding) .

- MD Simulations : Analyze stability in biological membranes (e.g., 100 ns simulations in POPC lipid bilayers) .

- QSAR Models : Relate substituent effects (e.g., logP of methyl groups) to antimicrobial potency .

Q. How are stability issues addressed during storage or experimental use?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.